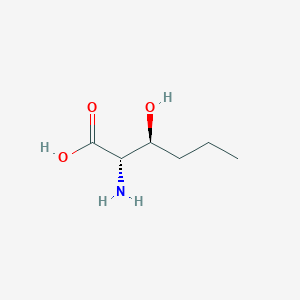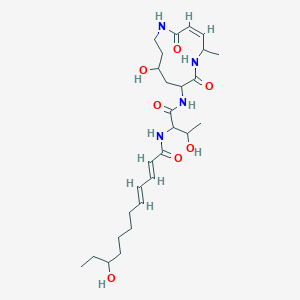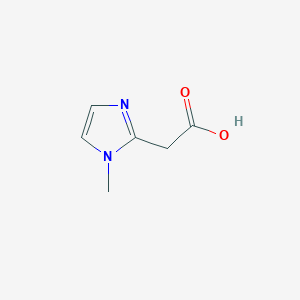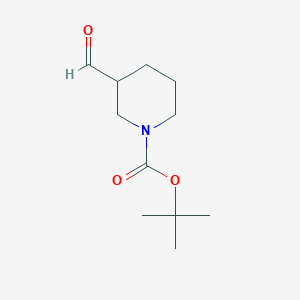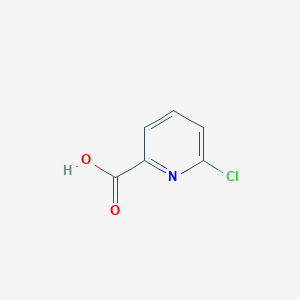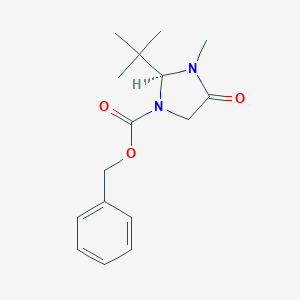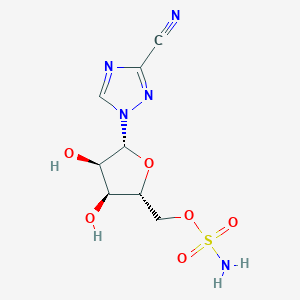
1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nucleoside analogue that has been synthesized through a multi-step process and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in nucleic acid synthesis, which are essential for the replication of viruses and cancer cells.
Biochemical And Physiological Effects
Studies have shown that 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile has low toxicity and does not affect normal cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been shown to inhibit the replication of viruses without affecting host cells.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile is its low toxicity and selectivity towards cancer cells and viruses. It is also relatively easy to synthesize and purify. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in scientific research.
Future Directions
There are several future directions for the study of 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile. One direction is to further investigate its potential as an antiviral and anticancer agent, including optimizing its use in combination with other drugs. Another direction is to study its potential applications in other fields, such as in the treatment of bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in scientific research.
Synthesis Methods
The synthesis of 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile involves several steps, including the synthesis of the ribofuranosyl precursor, the introduction of the sulfamoyl group, and the formation of the triazole ring. The final product is obtained through purification and characterization.
Scientific Research Applications
1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile has been investigated for its potential applications in various scientific research fields. It has been studied as an antiviral agent, with promising results against herpes simplex virus type 1 and type 2. It has also been investigated as an anticancer agent, with studies showing its potential in inhibiting the growth of cancer cells.
properties
CAS RN |
123124-30-1 |
|---|---|
Product Name |
1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile |
Molecular Formula |
C8H11N5O6S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-cyano-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C8H11N5O6S/c9-1-5-11-3-13(12-5)8-7(15)6(14)4(19-8)2-18-20(10,16)17/h3-4,6-8,14-15H,2H2,(H2,10,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
HBBAOIRLQWQUSR-XVFCMESISA-N |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C#N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C#N |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C#N |
synonyms |
1-(5'-O-sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile SRTCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



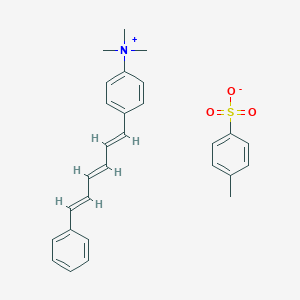
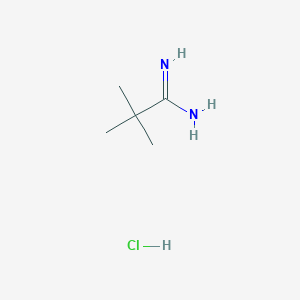
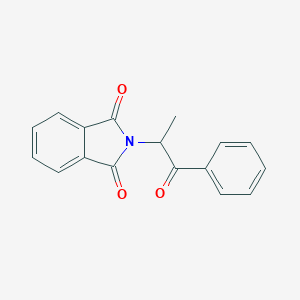
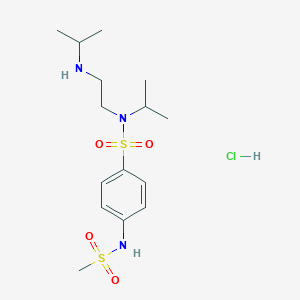
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
